Welcome to the BenchChem Online Store!
molecular formula C9H8N4 B8281120 4-Azidomethyl-3-methylbenzonitrile

4-Azidomethyl-3-methylbenzonitrile

Cat. No. B8281120
M. Wt: 172.19 g/mol
InChI Key: OKEVEOUGVMACOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06337394B2

Procedure details

1.0 g (0.015 mol) of sodium azide and 10 mL of water were added to a solution of 2.1 g (9.3 mmol) of 4-methanesulfonyloxy-3-methylbenzonitrile (from step (iii) above) in 20 mL of DMF. The reaction mixture was stirred for 1.5 h at room temperature, poured into 200 mL of water and extracted three times with ether. The combined organic phase was washed several times with water, dried (Na2SO4) and evaporated. Yield: 1.4 g (87%).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
4-methanesulfonyloxy-3-methylbenzonitrile
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].O.CS(O[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[CH3:19])(=O)=O.[CH3:20]N(C=O)C>>[N:1]([CH2:20][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[CH3:19])=[N+:2]=[N-:3] |f:0.1|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
4-methanesulfonyloxy-3-methylbenzonitrile
Quantity
2.1 g
Type
reactant
Smiles
CS(=O)(=O)OC1=C(C=C(C#N)C=C1)C
Name
Quantity
20 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 1.5 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with ether
WASH
Type
WASH
Details
The combined organic phase was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
N(=[N+]=[N-])CC1=C(C=C(C#N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.